N-(4-Hydroxy-9H-fluoren-2-YL)acetamide

Description

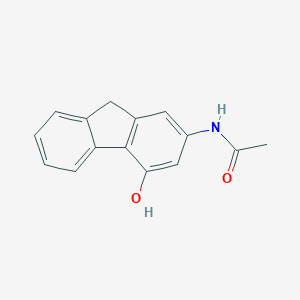

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-7-11-6-10-4-2-3-5-13(10)15(11)14(18)8-12/h2-5,7-8,18H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPRVEIEMCYNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569670 | |

| Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-49-8 | |

| Record name | N-(4-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Activation and Biotransformation Pathways of N 4 Hydroxy 9h Fluoren 2 Yl Acetamide

Hepatic Enzymatic Transformations Leading to Reactive Metabolites

The liver is the primary site for the metabolism of xenobiotics, including N-(4-Hydroxy-9H-fluoren-2-YL)acetamide. Within the liver, a concert of enzymatic reactions transforms the parent compound into various metabolites.

Role of Microsomal Enzyme Systems, Including Cytochrome P450 Isoforms.nih.govnih.gov

The initial and critical step in the metabolic activation of compounds related to this compound is N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. wikipedia.orgresearchgate.net This reaction converts the acetamide (B32628) group to an N-hydroxy-acetamide, a proximal carcinogen that is more potent than the parent compound. wikipedia.org

Various CYP isoforms are involved in the metabolism of 2-AAF and its derivatives. For instance, studies have shown that treatment with 2-AAF can induce the formation of specific cytochrome P-450 forms that are active in its own metabolism, leading to increased formation of hydroxylated metabolites. nih.gov Specifically, CYP1A2 is known to be a key enzyme in the N-hydroxylation of aromatic amines. nih.gov The resulting N-hydroxy metabolite can then undergo further transformations.

Table 1: Cytochrome P450 Isoforms and their Role in Metabolism

| Enzyme Family | Specific Isoform | Function |

|---|---|---|

| Cytochrome P450 | CYP1A2 | Catalyzes the initial N-hydroxylation, a critical activation step. nih.gov |

Involvement of Cytosolic Enzymes: N-Acetyltransferases and Sulfotransferases.nih.govnih.gov

Following N-hydroxylation, the resulting N-hydroxy metabolite is a substrate for cytosolic enzymes, primarily N-acetyltransferases (NATs) and sulfotransferases (SULTs), which play a pivotal role in the formation of highly reactive esters. wikipedia.orgnih.gov

N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the N-hydroxy metabolite, a process known as O-acetylation. nih.gov This results in the formation of an N-acetoxy-arylamine ester. This ester is unstable and can spontaneously decompose to form a reactive nitrenium ion, which is a potent electrophile. wikipedia.org Humans express two NAT isozymes, NAT1 and NAT2, both of which can catalyze the O-acetylation of N-hydroxy-arylamines. nih.govnih.gov Genetic polymorphisms in NAT2 can lead to different rates of acetylation, influencing an individual's susceptibility to the carcinogenic effects of these compounds. wikipedia.org

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming an N-sulfoxy ester. aacrjournals.orgnih.gov This N-sulfoxy metabolite is also highly unstable and readily breaks down to form a reactive nitrenium ion. nih.gov The activity of SULTs in the liver has been correlated with the extent of carcinogen-DNA adduct formation. aacrjournals.org

Table 2: Key Cytosolic Enzymes in Biotransformation

| Enzyme | Function | Resulting Metabolite |

|---|---|---|

| N-Acetyltransferase (NAT) | O-acetylation of the N-hydroxy group. nih.gov | N-acetoxy-arylamine |

Bioreduction and Deacetylation Processes.nih.govnih.gov

In addition to the activation pathways, detoxification routes also exist. Microsomal deacetylases can remove the acetyl group from the N-hydroxy metabolite, leading to the formation of an N-hydroxy-arylamine. wikipedia.orgpsu.edu While this can be a detoxification step, the resulting arylhydroxylamine can also be a substrate for further activation, particularly through O-acetylation by NATs. nih.gov Bioreduction of the nitroso derivative, which can be formed from the N-hydroxy metabolite, can also occur. psu.edu

Non-Enzymatic Rearrangements of Metabolites.nih.govnih.gov

The ester metabolites formed through the action of NATs and SULTs, namely the N-acetoxy and N-sulfoxy derivatives, are highly unstable. They can undergo spontaneous, non-enzymatic heterolytic cleavage to generate a highly electrophilic arylnitrenium ion. wikipedia.org This reactive intermediate is considered the ultimate carcinogenic species, as it can readily react with nucleophilic sites in cellular macromolecules, including DNA, to form covalent adducts. wikipedia.orgnih.gov

Extrahepatic Metabolism and Systemic Distribution Considerations

While the liver is the principal site of metabolism, extrahepatic tissues can also contribute to the biotransformation of this compound and its parent compounds. N-acetyltransferases are found in various tissues, indicating that the metabolic activation of N-hydroxy-arylamines can occur at sites other than the liver. wikipedia.org

Metabolites formed in the liver can be conjugated, for instance with glucuronic acid, to form more water-soluble compounds that can be excreted. However, these glucuronide conjugates can be transported to other tissues, such as the bladder. In the acidic environment of the urine, these conjugates can be hydrolyzed, releasing the N-hydroxy metabolite, which can then be locally activated by enzymes present in the bladder epithelium, contributing to bladder carcinogenesis. wikipedia.org

Advanced Analytical Methodologies for the Elucidation of N 4 Hydroxy 9h Fluoren 2 Yl Acetamide in Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating N-(4-Hydroxy-9H-fluoren-2-YL)acetamide and its metabolites from endogenous components within biological samples, such as plasma, urine, and tissue homogenates. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the gold standard for the quantification of non-volatile, polar compounds like this compound in biological fluids. The inherent selectivity and sensitivity of this technique allow for minimal sample preparation and high throughput.

A typical HPLC-MS/MS method would involve protein precipitation from the biological matrix, followed by direct injection of the supernatant. Reversed-phase chromatography is commonly employed for the separation of hydroxylated aromatic compounds.

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 240.1 |

| Product Ions (m/z) | 198.1, 180.1 |

| Collision Energy | Optimized for each transition |

This table presents a hypothetical but representative set of parameters. Actual conditions would require method development and validation.

The selection of precursor and product ions is critical for the specificity of the assay. For this compound (molecular weight: 239.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 240.1 would be selected as the precursor ion. Collision-induced dissociation would likely result in characteristic product ions, such as the loss of the acetyl group (CH₂=C=O), leading to a fragment at m/z 198.1, and further fragmentation of the fluorene (B118485) backbone.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful separation technique, typically reserved for volatile and thermally stable compounds. Due to the presence of polar hydroxyl and amide functional groups, this compound is non-volatile and would require derivatization prior to GC analysis. phenomenex.comgcms.czyoutube.com

Silylation is a common derivatization technique that replaces active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the analyte. phenomenex.comsigmaaldrich.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both hydroxyl and amide groups. sigmaaldrich.com

The derivatization reaction would proceed as follows: this compound + BSTFA → N-(4-trimethylsilyloxy-9H-fluoren-2-YL)-N-(trimethylsilyl)acetamide

The resulting TMS-derivatized compound would be amenable to separation on a low to mid-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane phase. Detection is typically achieved using a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation pattern of the derivative.

Spectroscopic Characterization Methods for Metabolite Identification

Spectroscopic methods are essential for the unequivocal identification and structural elucidation of metabolites. These techniques provide detailed information about the molecular structure, mass, and electronic properties of the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene ring system, a singlet for the methyl protons of the acetamide (B32628) group, a signal for the amide proton, a signal for the hydroxyl proton, and a signal for the methylene (B1212753) protons at the 9-position of the fluorene core. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetamide group and the carbon atom bearing the hydroxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetamide) | ~2.1 | ~24 |

| NH (amide) | ~9.8 | - |

| OH (hydroxyl) | ~9.5 | - |

| H-9 (fluorene) | ~3.9 | ~37 |

| Aromatic H | 7.0 - 8.0 | 110 - 150 |

| C=O (amide) | - | ~169 |

| C-OH (fluorene) | - | ~155 |

These are predicted values based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the parent ion, allowing for the calculation of its elemental formula.

Electron Ionization (EI) is a common ionization technique used in GC-MS that results in extensive fragmentation of the molecule. The fragmentation pattern serves as a molecular fingerprint that can be used for identification. For this compound, the molecular ion peak would be expected at m/z 239. The fragmentation pattern would likely involve:

Loss of the acetyl group (•COCH₃): leading to a fragment at m/z 196.

Loss of ketene (B1206846) (CH₂=C=O): resulting in a fragment at m/z 197.

Cleavage of the C-N bond: generating ions corresponding to the fluorenol and acetamide moieties.

Sequential loss of CO and HCN from the fluorene ring system.

The mass spectra of related compounds such as N-(9H-fluoren-4-yl)-acetamide and 2-Acetylaminofluorene (B57845) show characteristic fragmentation patterns that can aid in the interpretation of the mass spectrum of this compound. nist.govnih.govnist.gov

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 239 | [M]⁺ |

| 224 | [M - CH₃]⁺ |

| 197 | [M - CH₂CO]⁺ |

| 181 | [Fluorenol]⁺ |

| 168 | [Fluorene - H]⁺ |

This table illustrates a plausible fragmentation pathway. The relative abundances of these ions would be dependent on the ionization energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy can be a straightforward and cost-effective method for the quantification of compounds that possess a chromophore. The fluorene ring system in this compound exhibits strong UV absorbance. researchgate.net

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic rings. The presence of the hydroxyl and acetamido groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax compared to the parent fluorene molecule.

For quantitative analysis in biological matrices, direct UV-Vis spectrophotometry is often challenging due to interference from other endogenous compounds that absorb in the same wavelength region. Therefore, it is typically coupled with a separation technique like HPLC (HPLC-UV). An HPLC-UV method would involve separating the analyte from matrix components on a chromatographic column and then measuring its absorbance at a specific wavelength as it elutes. The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with known standards.

The development of a quantitative HPLC-UV method would require the determination of the λmax and the molar absorptivity (ε) of this compound to ensure optimal sensitivity.

Comparative Toxicological and Biochemical Analyses of N 4 Hydroxy 9h Fluoren 2 Yl Acetamide with Isomeric and Analogous Fluorene Derivatives

Differentiation from N-Hydroxy-2-acetamidofluorene (N-OH-AAF) in Metabolic Fate and Genotoxicity

N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is a well-established proximate carcinogen, a metabolite of the parent compound 2-acetylaminofluorene (B57845) (2-AAF). semanticscholar.orgscispace.com Its carcinogenicity is intrinsically linked to its metabolic activation to a more reactive electrophile that can form adducts with DNA, leading to mutations. semanticscholar.orgnih.gov This activation is often mediated by sulfotransferases, which convert N-OH-AAF to the highly reactive N-sulfonyloxy-2-acetylaminofluorene.

While direct comparative metabolic studies on N-(4-Hydroxy-9H-fluoren-2-YL)acetamide are not extensively detailed in the available research, the position of the hydroxyl group on the fluorene (B118485) ring system is a critical determinant of its subsequent metabolic pathway and ultimate genotoxicity. In the case of N-OH-AAF, the hydroxyl group is on the nitrogen atom of the acetamido group, a position that facilitates its conversion to a reactive ester.

In contrast, for this compound, the hydroxyl group is on the fluorene ring at the 4-position. This structural difference fundamentally alters its metabolic fate. Ring hydroxylation is generally considered a detoxification pathway for 2-AAF, leading to metabolites that are more readily conjugated and excreted. However, the specific biological activities of these ring-hydroxylated isomers can vary significantly.

The genotoxicity of N-OH-AAF has been demonstrated in various systems, where it induces DNA damage and mutations. nih.gov Studies have shown that DNA repair-deficient cells are particularly sensitive to the cytotoxic effects of N-OH-AAF, highlighting the compound's ability to inflict damage that is recognized and processed by cellular repair mechanisms. nih.gov The primary DNA adduct formed by the reactive metabolite of N-OH-AAF is at the C8 position of guanine.

Comparative Analysis with Other Ring-Hydroxylated Fluorene Acetamides (e.g., 1-hydroxy, 8-hydroxy, 9-hydroxy positional isomers)

The position of the hydroxyl group on the fluorene ring system dramatically influences the biochemical properties and genotoxic potential of fluorene acetamide (B32628) derivatives. While comprehensive biochemical data for all isomers is not available, studies on various hydroxylated metabolites of 2-AAF provide insights into these structure-activity relationships.

The synthesis and biological evaluation of various fluorene derivatives have been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.com However, the focus has often been on therapeutic applications rather than a systematic toxicological comparison of all possible hydroxylated isomers of this compound.

The following table summarizes the general observations on the influence of substituent positions on the properties of fluorene derivatives, which can be extrapolated to understand the potential differences between the hydroxylated isomers of this compound.

| Feature | This compound | N-Hydroxy-2-acetamidofluorene (N-OH-AAF) | Other Ring-Hydroxylated Isomers (e.g., 1-OH, 8-OH, 9-OH) |

| Position of -OH Group | 4-position of the fluorene ring | On the nitrogen of the acetamido group | Various positions on the fluorene ring |

| General Metabolic Pathway | Likely detoxification (conjugation and excretion) | Activation to a reactive electrophile | Varies; generally detoxification, but biological activity is position-dependent |

| Genotoxic Potential | Expected to be lower than N-OH-AAF | High; a known proximate carcinogen | Varies significantly with the position of the hydroxyl group |

Elucidation of Structure-Function Relationships Governing Reactivity and Biological Impact in Fluorene Derivatives

The structure-function relationships in fluorene derivatives are complex, with subtle changes in the molecular structure leading to significant differences in their biological activity. nih.gov The position of functional groups, such as the hydroxyl and acetamido groups, is a key determinant of the molecule's reactivity and its interaction with biological macromolecules. wikipedia.org

For fluorene-based compounds, the planarity of the ring system and the electronic properties of the substituents influence their ability to intercalate with DNA and form covalent adducts. The addition of a hydroxyl group, depending on its position, can either enhance or diminish the carcinogenic potential of the parent compound.

In the case of N-OH-AAF, the N-hydroxy group is crucial for its metabolic activation to a potent electrophile. semanticscholar.org For ring-hydroxylated derivatives like this compound, the hydroxyl group can alter the electronic distribution of the entire molecule, affecting its interaction with metabolic enzymes and its potential to be activated or detoxified.

The presence of an electron-withdrawing group, for instance, has been shown to enhance the biological activity of N-OH-AAF, suggesting that electronic effects play a significant role in the genotoxicity of these compounds. nih.gov Therefore, the position of the hydroxyl group in this compound and its isomers will directly impact the electron density of the fluorene system and the acetamido group, thereby influencing their reactivity and biological impact.

Further comparative studies are necessary to fully elucidate the specific metabolic pathways and genotoxic profiles of this compound and its various positional isomers. Such research would provide a more complete understanding of the structure-activity relationships that govern the carcinogenicity of this important class of chemical compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-Hydroxy-9H-fluoren-2-YL)acetamide?

Methodological Answer: The synthesis typically involves acetylation of the corresponding amine precursor. For example:

Precursor Selection : Use 4-hydroxy-2-fluorenylamine as the starting material.

Acetylation : React with acetic anhydride in an inert solvent (e.g., dichloromethane) under controlled pH (neutral to slightly basic) to avoid side reactions.

Purification : Recrystallize from ethanol or methanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of acetic anhydride.

- Optimize stoichiometry (amine:acetic anhydride ≈ 1:1.2) to maximize yield.

Q. How can structural integrity and purity be confirmed?

Methodological Answer: Use a combination of analytical techniques:

Spectroscopy :

- ¹H/¹³C NMR : Compare peaks with PubChem data (e.g., δ ~2.1 ppm for acetyl CH₃; δ ~6.8–7.5 ppm for aromatic protons) .

- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and O-H stretch at ~3200–3500 cm⁻¹ .

Chromatography :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95%).

X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for unambiguous confirmation .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on analogous acetamide derivatives:

Personal Protective Equipment (PPE) :

- Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

Storage : Keep at 2–8°C in a dry, airtight container away from incompatible substances (e.g., strong oxidizers) .

Q. Emergency Measures :

- Skin Contact : Wash with soap/water for 15 minutes.

- Inhalation : Move to fresh air; administer oxygen if necessary .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Cross-Validation :

- Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Crystallographic Refinement :

Mass Spectrometry :

- High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₃NO₂: 263.0946) .

Q. What experimental designs are optimal for assessing biological activity?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assay on cell lines (e.g., HeLa) with IC₅₀ determination .

Fluorescent Probes :

- Functionalize the hydroxy group with fluorophores (e.g., dansyl chloride) for cellular imaging studies .

Pharmacokinetics :

- Evaluate metabolic stability using liver microsomes and HPLC-MS for metabolite identification .

Q. How can computational modeling predict reactivity or target interactions?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with proteins (e.g., COX-2). Validate with MD simulations (AMBER/CHARMM).

QSAR Studies :

- Corrogate substituent effects (e.g., hydroxyl position) on bioactivity using descriptors like logP and HOMO/LUMO energies .

ADMET Prediction :

- SwissADME or ADMETlab to estimate absorption, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.